

Spectroscopic Profile of 4-[(3,4-Dichlorobenzyl)oxy]benzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-[(3,4-Dichlorobenzyl)oxy]benzaldehyde

Cat. No.: B1300814

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the synthetic intermediate, **4-[(3,4-Dichlorobenzyl)oxy]benzaldehyde**. The information herein is critical for the verification of its synthesis and for quality control in research and development. This document details predicted and analogous spectroscopic data, experimental protocols for obtaining such spectra, and a generalized workflow for its synthesis and characterization.

Core Spectroscopic Data

While a complete, published dataset for **4-[(3,4-Dichlorobenzyl)oxy]benzaldehyde** is not readily available, the following tables summarize the expected spectroscopic data based on the analysis of the closely related analogue, 4-(3,4-Dichlorobenzyl)-3-hydroxybenzaldehyde, and general principles of spectroscopic interpretation for aromatic aldehydes and benzyl ethers.

Table 1: Predicted ^1H NMR Data (400 MHz, CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~9.90	s	1H	Ar-CHO
~7.85	d, $J \approx 8.8$ Hz	2H	Ar-H (ortho to CHO)
~7.50	d, $J \approx 8.4$ Hz	1H	Ar-H (H-5 of dichlorobenzyl)
~7.45	d, $J \approx 2.0$ Hz	1H	Ar-H (H-2 of dichlorobenzyl)
~7.25	dd, $J \approx 8.4, 2.0$ Hz	1H	Ar-H (H-6 of dichlorobenzyl)
~7.05	d, $J \approx 8.8$ Hz	2H	Ar-H (ortho to OCH ₂)
~5.15	s	2H	O-CH ₂

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ) ppm	Assignment
~191.0	CHO
~163.5	Ar-C-O
~137.0	Ar-C (ipso to CH_2 of dichlorobenzyl)
~133.0	Ar-C-Cl
~131.0	Ar-C-Cl
~132.0	Ar-CH (ortho to CHO)
~130.5	Ar-CH (dichlorobenzyl)
~129.5	Ar-C (ipso to CHO)
~128.0	Ar-CH (dichlorobenzyl)
~115.0	Ar-CH (ortho to OCH_2)
~70.0	O- CH_2

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm^{-1})	Description of Vibration
~3050-3100	Aromatic C-H Stretch
~2850-2950	Aliphatic C-H Stretch (CH_2)
~2720, ~2820	Aldehyde C-H Stretch (Fermi doublet)
~1690-1710	C=O Stretch (Aldehyde)
~1580-1600	Aromatic C=C Stretch
~1250	C-O-C Stretch (Aryl ether)
~1100-1200	C-O Stretch
~830	para-substituted Benzene C-H bend
~700-800	C-Cl Stretch

Table 4: Predicted Mass Spectrometry (MS) Data

m/z	Interpretation
280/282/284	$[M]^+$ Molecular ion peak (presence of two chlorine isotopes)
159/161	$[M - C_7H_5O]^+$ Fragment corresponding to the dichlorobenzyl cation
121	$[C_7H_5O_2]^+$ Fragment corresponding to the hydroxybenzaldehyde cation
91	$[C_7H_7]^+$ Tropylium ion (from benzyl fragment)

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of approximately 10-20 mg of **4-[(3,4-Dichlorobenzyl)oxy]benzaldehyde** is prepared in about 0.7 mL of deuterated chloroform ($CDCl_3$). The sample is then transferred to a 5 mm NMR tube. 1H and ^{13}C NMR spectra are recorded on a 400 MHz spectrometer at room temperature. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard ($\delta = 0.00$ ppm).

Infrared (IR) Spectroscopy

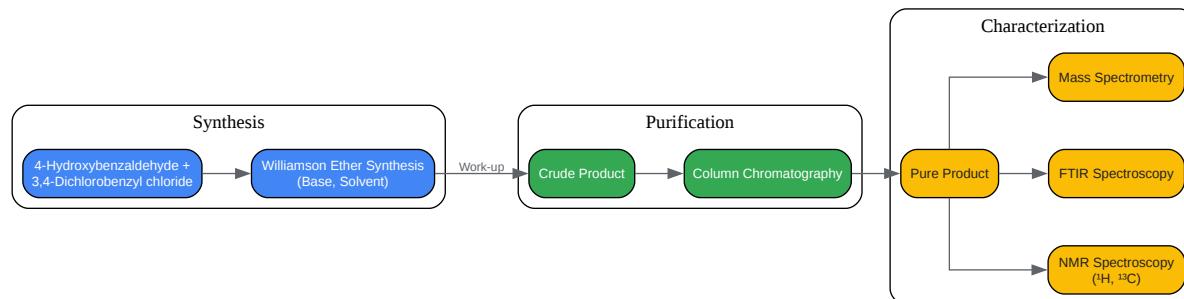
The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. The spectrum is recorded over a range of $4000-400\text{ cm}^{-1}$. Alternatively, a thin film of the sample can be prepared by dissolving a small amount in a volatile solvent (e.g., dichloromethane), applying the solution to a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

Mass Spectrometry (MS)

Mass spectra are acquired using a mass spectrometer with an electron ionization (EI) source. A dilute solution of the sample in a suitable volatile solvent (e.g., methanol or dichloromethane) is introduced into the instrument. The mass spectrometer is operated in EI mode at 70 eV. The mass-to-charge ratio (m/z) of the resulting fragments is recorded.

Synthesis and Characterization Workflow

As no specific signaling pathways involving **4-[(3,4-Dichlorobenzyl)oxy]benzaldehyde** have been identified in the literature, a general experimental workflow for its synthesis and characterization is presented below.



[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis and spectroscopic characterization of a target compound.

- To cite this document: BenchChem. [Spectroscopic Profile of 4-[(3,4-Dichlorobenzyl)oxy]benzaldehyde: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1300814#4-3-4-dichlorobenzyl-oxybenzaldehyde-spectroscopic-data>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com